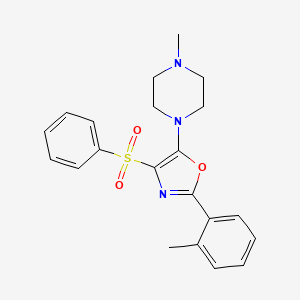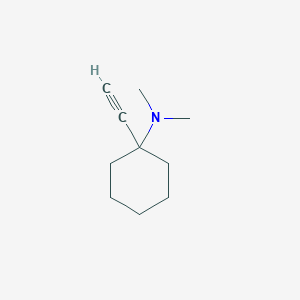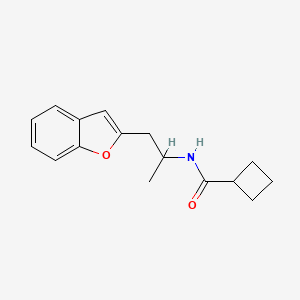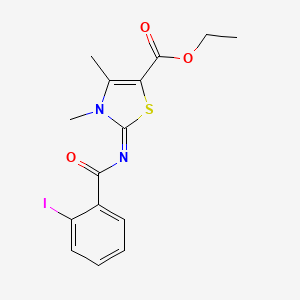
5-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用
Synthesis and Biological Activity
A study by Noreen et al. (2017) details a method for synthesizing thiophene sulfonamide derivatives, including compounds similar to 5-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide, via Suzuki cross coupling reaction. These compounds demonstrated significant urease inhibition activity and were tested for hemolytic and antibacterial activities. The variations in functional groups were found to significantly affect the results, suggesting potential applications in medicinal chemistry and drug discovery (Noreen et al., 2017).
Photodynamic Therapy and Cancer Treatment
Pişkin et al. (2020) synthesized novel zinc phthalocyanine compounds with benzenesulfonamide derivative groups, including a structure related to this compound. These compounds showed promising properties as photosensitizers in photodynamic therapy, a treatment method for cancer. Their high singlet oxygen quantum yield and good fluorescence properties are especially relevant for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition and Potential Therapeutic Uses
A research by Barnish et al. (1981) explored a series of thiophene-2-sulfonamides, similar to the compound , for their potential in cerebrovasodilatation through selective inhibition of carbonic anhydrase. These compounds, including sulfonamides, displayed varying degrees of anticonvulsant activities, indicating potential applications in neurology and pharmacology (Barnish, Cross, Dickinson, Parry, & Randall, 1981).
Ocular Hypotensive Properties in Glaucoma Treatment
Prugh et al. (1991) synthesized a series of thiophene-2-sulfonamides, structurally related to the compound , for evaluating their topical ocular hypotensive activity in glaucoma models. These compounds showed potential as carbonic anhydrase inhibitors, which could be used in the treatment of glaucoma (Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, & Springer, 1991).
将来の方向性
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
特性
IUPAC Name |
5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S3/c12-10-3-4-11(18-10)19(15,16)13-6-5-8(14)9-2-1-7-17-9/h1-4,7-8,13-14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNZBNWHHHHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2691036.png)
![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)



![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2691044.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-fluorophenyl)methyl]amino)acetic acid](/img/structure/B2691051.png)
![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)

![3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid](/img/structure/B2691058.png)